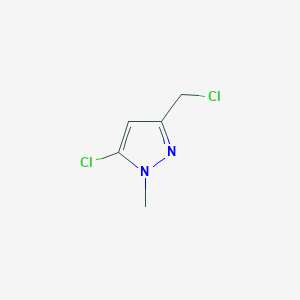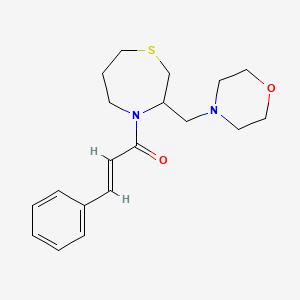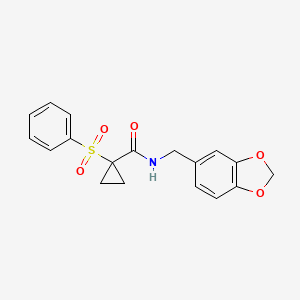![molecular formula C10H13N3S B2429214 3-[(1E)-(dimethylamino)methylidene]-1-phenylthiourea CAS No. 1661847-00-2](/img/structure/B2429214.png)
3-[(1E)-(dimethylamino)methylidene]-1-phenylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((dimethylamino)methylene)-N’-phenylthiourea is an organic compound that has garnered interest due to its unique chemical structure and reactivity. This compound features a thiourea backbone with a dimethylamino group and a phenyl group attached, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((dimethylamino)methylene)-N’-phenylthiourea typically involves the reaction of N,N-dimethylformamide dimethyl acetal with N-phenylthiourea. This reaction is carried out under anhydrous conditions, often in the presence of a solvent like toluene or xylene, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for N-((dimethylamino)methylene)-N’-phenylthiourea are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-((dimethylamino)methylene)-N’-phenylthiourea undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the dimethylamino group.
Condensation Reactions: It can react with carbonyl compounds to form imines or other condensation products.
Cyclization Reactions: The compound can undergo cyclization to form heterocyclic compounds, which are valuable in medicinal chemistry.
Common Reagents and Conditions
Common reagents used in reactions with N-((dimethylamino)methylene)-N’-phenylthiourea include hydrazine, hydroxylamine, and phenylhydrazine. These reactions are typically carried out under mild to moderate heating conditions, often in the presence of a solvent like ethanol or methanol .
Major Products Formed
The major products formed from reactions involving N-((dimethylamino)methylene)-N’-phenylthiourea include various heterocyclic compounds such as pyrazoles, isoxazoles, and 1-phenyl-1H-pyrazoles. These products are of significant interest due to their potential biological activities .
Applications De Recherche Scientifique
N-((dimethylamino)methylene)-N’-phenylthiourea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules, particularly heterocycles.
Medicine: Some derivatives of this compound have shown potential as anticancer and anti-inflammatory agents.
Mécanisme D'action
The mechanism of action of N-((dimethylamino)methylene)-N’-phenylthiourea involves its ability to act as a nucleophile due to the presence of the dimethylamino group. This nucleophilicity allows it to participate in various chemical reactions, forming stable intermediates and products. The compound can also interact with biological targets, potentially inhibiting enzymes or interfering with cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethylformamide dimethyl acetal: A related compound used in similar synthetic applications.
N-Phenylthiourea: Shares the thiourea backbone but lacks the dimethylamino group.
N-((dimethylamino)methylene)benzothioamide: Another related compound with similar reactivity.
Uniqueness
N-((dimethylamino)methylene)-N’-phenylthiourea is unique due to its combination of the dimethylamino group and the phenylthiourea structure. This combination imparts distinct reactivity and potential biological activity, making it a valuable compound in various fields of research .
Propriétés
IUPAC Name |
(1E)-1-(dimethylaminomethylidene)-3-phenylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3S/c1-13(2)8-11-10(14)12-9-6-4-3-5-7-9/h3-8H,1-2H3,(H,12,14)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVOIYVCUBYCEKA-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC(=S)NC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/C(=S)NC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>31.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24820314 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-((2,5-Dimethylphenyl)sulfonyl)-5-(4-(2-fluorophenyl)piperazin-1-yl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2429131.png)


![2-amino-N-cyclohexyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2429137.png)
![Tert-butyl 2-[(4-fluorophenyl)amino]propanoate](/img/structure/B2429138.png)
![1-(4-fluorophenyl)-4-[1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine](/img/structure/B2429139.png)


![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(2,4-difluorophenyl)ethanone](/img/structure/B2429144.png)
![N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2429146.png)

![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide](/img/structure/B2429150.png)
![3-chloro-2-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)-5-(trifluoromethyl)pyridine](/img/structure/B2429151.png)

